Chloroacetyl chloride

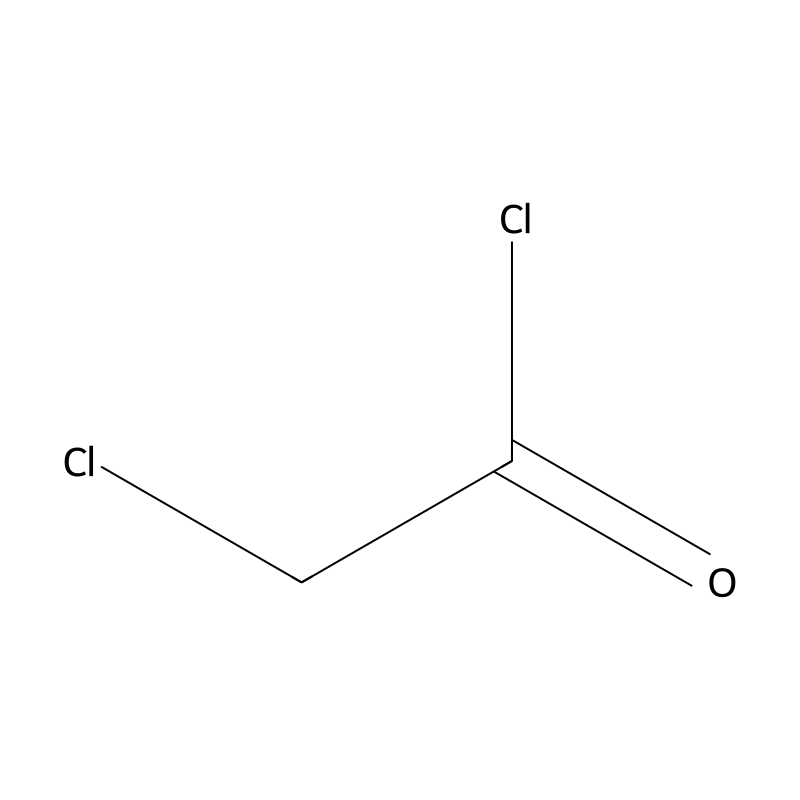

ClCH2COCl

C2H2Cl2O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

ClCH2COCl

C2H2Cl2O

Molecular Weight

InChI

InChI Key

SMILES

solubility

Decomposed by water

Initially insoluble in water, however a slow reaction at the water-chloroacetyl chloride interface produces chloroacetic acid. When sufficient acid is formed to solubilize the two phases, a violent reaction forming chloroacetic acid and HCl occurs.

Miscible with ethyl ether; soluble in acetone, carbon tetrachloride.

Miscible with acetone and benzene.

Solubility in water: reaction

Decomposes

Synonyms

Canonical SMILES

Chloroacetyl chloride is a chlorinated acyl chloride with the chemical formula C₂HCl₃O. It is a colorless to light yellow liquid known for its sharp, irritating odor. This compound is classified as a bifunctional molecule, possessing both an acyl chloride group and a chloro group, which makes it an important building block in organic synthesis. Chloroacetyl chloride is primarily used in the production of various herbicides and other chemical intermediates, making it significant in agricultural and pharmaceutical industries .

Chloroacetyl chloride is a highly hazardous compound and requires strict safety measures when handling. Here are some key safety concerns:

- Toxicity: Chloroacetyl chloride is toxic if swallowed, inhaled, or absorbed through the skin. It can cause severe skin burns, eye damage, lung damage, and other health problems [, ].

- Corrosivity: It reacts violently with water, releasing corrosive hydrochloric acid fumes [].

- Reactivity: Reacts vigorously with alcohols, powdered metals, and many organic compounds, posing a fire and explosion hazard [].

Synthesis:

Chloroacetyl chloride is a valuable reagent in organic synthesis, particularly for introducing the chloroacetyl group (-CH2COCl) into various organic molecules. This functional group can participate in various reactions, leading to the formation of diverse compounds. Studies have utilized chloroacetyl chloride for the synthesis of:

- Heterocyclic compounds: These are organic molecules containing atoms from different elements in their rings. Chloroacetyl chloride has been used to synthesize quinoline derivatives with antileishmanial activity [].

- Modified polymers: Researchers have employed chloroacetyl chloride to modify the surface properties of poly(glycidyl methacrylate) [].

Biological Studies:

While not directly used in applications involving living organisms, chloroacetyl chloride has played a role in:

- Understanding the metabolism of chloroacetamide herbicides: In vitro studies have used chloroacetyl chloride to explore how human and rat liver microsomes metabolize these herbicides.

- Form esters and amides: The acyl chloride can react with alcohols and amines to produce esters and amides, respectively.

- React with trialkyl phosphites: This reaction leads to the formation of substituted vinyl esters of phosphoric acid .

- Synthesize phenacyl chloride: It can be utilized in a Friedel-Crafts acylation reaction to synthesize phenacyl chloride, which is also used as a tear gas .

The reactivity of chloroacetyl chloride with water is notable; it reacts vigorously to produce hydrogen chloride, making it hazardous when exposed to moisture .

Chloroacetyl chloride can be synthesized through several methods:

- Carbonylation of methylene chloride: This industrial method involves the reaction of methylene chloride with carbon monoxide in the presence of a catalyst.

- Oxidation of vinylidene chloride: Another synthetic route involves oxidizing vinylidene chloride.

- Addition of chlorine to ketene: Chlorine gas can be added to ketene to produce chloroacetyl chloride.

- Reaction of chloroacetic acid with thionyl chloride or phosphorus pentachloride: These reagents can convert chloroacetic acid into chloroacetyl chloride .

Chloroacetyl chloride is primarily used as an intermediate in the synthesis of:

- Herbicides: It plays a crucial role in producing herbicides within the chloroacetanilide family, such as metolachlor, acetochlor, alachlor, and butachlor.

- Pharmaceuticals: It is used in synthesizing various pharmaceutical compounds, including local anesthetics and antidepressants like venlafaxine .

Due to its highly reactive nature, interaction studies involving chloroacetyl chloride focus on its reactivity with nucleophiles such as alcohols and amines. These interactions often result in the formation of hydrochloric acid as a byproduct, which necessitates careful handling and safety precautions during laboratory procedures .

Studies have also investigated its reaction pathways when combined with other compounds under various conditions, revealing insights into its potential applications in synthetic organic chemistry .

Chloroacetyl chloride shares similarities with several other compounds due to its functional groups. Here are some comparable compounds:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Acetyl chloride | Acyl chloride | Less reactive than chloroacetyl chloride; lacks chlorine substitution. |

| Phenacyl chloride | Acyl halide | Used as a tear gas; derived from chloroacetyl chloride. |

| Trichloroacetyl chloride | Trichloro compound | More reactive due to three chlorine atoms; used in similar applications but poses higher toxicity risks. |

| Chloroacetic acid | Carboxylic acid | Contains a carboxylic group; less reactive than chloroacetyl chloride but used in similar synthetic pathways. |

Chloroacetyl chloride's unique bifunctionality allows it to participate in diverse reactions that other similar compounds may not facilitate as effectively .

Traditional Synthetic Routes

Chlorination of Acetyl Chloride and Related Precursors

The chlorination of acetyl chloride represents one of the fundamental approaches to chloroacetyl chloride synthesis, involving the direct introduction of chlorine atoms into the acetyl chloride structure. This method operates through a countercurrent reaction mechanism where acetyl chloride in vapor form reacts with liquefied monochloroacetic acid under controlled temperature conditions. The process requires precise temperature management, typically maintained between 110°C and 180°C, with optimal performance achieved in the range of 110°C to 180°C. The reaction proceeds in the presence of hydrogen chloride gas, which facilitates the formation of chloroacetyl chloride while maintaining stoichiometric proportions or utilizing a molar excess of monochloroacetic acid.

The reaction mechanism involves acetyl chloride flowing upward through the reaction zone while monochloroacetic acid flows downward, creating an efficient mass transfer environment that maximizes contact between reactants. This countercurrent configuration enhances reaction efficiency by ensuring optimal mixing and heat transfer throughout the process. The resulting mixture contains chloroacetyl chloride and unreacted acetyl chloride, which requires subsequent separation through distillation processes to obtain pure chloroacetyl chloride product.

Alternative approaches to chlorination involve the direct addition of chlorine to ketene, which provides another pathway for chloroacetyl chloride synthesis. The reaction between ketene and chlorine operates effectively at elevated temperatures, typically between 100°C and 200°C, with optimal conditions achieved between 180°C and 190°C. This process requires careful control of reaction stoichiometry, employing a molar excess of ketene relative to chlorine to minimize formation of undesired dichloroacetyl chloride byproducts. The reaction demonstrates strong exothermic characteristics, necessitating appropriate temperature control systems to maintain optimal reaction conditions.

Carbonylation of Methylene Chloride and Vinylidene Chloride Oxidation

Carbonylation of methylene chloride constitutes a significant industrial process for chloroacetyl chloride production, utilizing carbon monoxide as a key reactant in the presence of specialized catalysts. This method involves the reaction of methylene chloride with carbon monoxide under controlled pressure and temperature conditions, typically requiring elevated pressures to ensure adequate reaction rates and yields. The process demonstrates particular advantages in terms of raw material availability and cost-effectiveness, as methylene chloride represents a readily accessible starting material in industrial settings.

The oxidation of vinylidene chloride provides another established route to chloroacetyl chloride synthesis, operating through controlled oxidation reactions that convert the vinyl halide structure to the desired acyl chloride product. This process utilizes vinylidene chloride and oxygen as primary raw materials, with the oxidation reaction characterized by highly exothermic properties that generate significant heat. Current industrial implementations employ cooling tower water systems to manage the thermal load generated during the reaction, ensuring temperature control and reaction stability.

The vinylidene chloride oxidation process produces various byproducts that require careful management and separation. These byproducts exit the process primarily through two sources: vent gases from the reactors and overhead tars from distillation operations. The formation of these byproducts represents approximately 18% of total waste generation in chloroacetyl chloride production facilities, highlighting the importance of effective waste management strategies. The process requires sophisticated distillation systems to separate chloroacetyl chloride from reaction byproducts and unreacted starting materials.

Phosgene-Based Reactions with Chloroacetic Acid

Phosgene-based synthesis represents a well-established method for chloroacetyl chloride production, utilizing the reaction between chloroacetic acid and phosgene under carefully controlled conditions. The reaction typically proceeds in liquid state at temperatures around 110°C under elevated pressure, with catalyst systems employed to enhance reaction rates and selectivity. This process demonstrates particular effectiveness due to the high reactivity of phosgene toward carboxylic acid functionality, facilitating efficient conversion of chloroacetic acid to the corresponding acyl chloride.

The phosgene-based process requires specialized equipment and handling procedures due to the highly toxic nature of phosgene gas. Industrial implementations typically employ "on demand" production strategies where phosgene is generated and consumed within the same facility, minimizing storage requirements and associated risks. This approach maintains equivalent rates of phosgene production and consumption, keeping system inventory at minimal levels while ensuring continuous operation.

Alternative reagents for converting chloroacetic acid to chloroacetyl chloride include thionyl chloride, phosphorus pentachloride, and phosphorus oxychloride, each offering distinct advantages in specific applications. Thionyl chloride demonstrates particular utility due to its ability to generate gaseous byproducts that can be readily separated from the desired product. The reaction mechanism involves nucleophilic attack on thionyl chloride, followed by elimination of sulfur dioxide and hydrogen chloride to yield the acyl chloride product.

Green Chemistry and Sustainable Production

Sulfur Monochloride Utilization in Chlorination Reactions

Sulfur monochloride utilization represents an innovative approach to sustainable chloroacetyl chloride production, offering significant environmental and economic advantages compared to traditional chlorination methods. The process employs sulfur monochloride as both a chlorinating agent and a recyclable component within the production system. This methodology demonstrates the principles of green chemistry by minimizing waste generation and maximizing resource utilization through integrated reaction and separation processes.

The sulfur monochloride process operates through a series of interconnected reactions where monochloroacetic acid and sulfur monochloride react with chlorine to produce chloroacetyl chloride. The reaction system incorporates sulfur and sulfur monochloride in variable proportions, with optimal sulfur content ranging from 30% to 65% by mass. This flexibility allows for process optimization based on feedstock availability and economic considerations.

During the chlorination reaction, the system generates mixed gases containing hydrogen chloride, sulfur dioxide, and excess chlorine, which require comprehensive purification treatment. The purification process involves multiple absorption stages utilizing sulfur monochloride-based absorption systems to recover valuable components including chlorine, sulfur dichloride, chloroacetyl chloride, and monochloroacetic acid. These recovered materials are subsequently recycled back into the production process, demonstrating excellent resource efficiency.

The absorption reactor system employs sulfur monochloride solutions containing 40% to 50% sulfur monochloride with added sulfur powder comprising 50% to 60% of the total mass. The system operates at temperatures around 65°C with continuous stirring to ensure complete dissolution of sulfur in the sulfur monochloride medium. Temperature control is critical as the reactions are highly exothermic, requiring cooling systems to maintain optimal operating conditions.

Recycling Mother Liquor from Monochloroacetic Acid Production

Mother liquor recycling from monochloroacetic acid production represents a significant advancement in sustainable chemical manufacturing, addressing both waste reduction and resource recovery objectives. The spent mother liquor contains substantial quantities of monochloroacetic acid, dichloroacetic acid, acetic acid, and trace amounts of trichloroacetic acid and acetyl chloride. This complex mixture, classified as hazardous waste under environmental regulations, presents opportunities for value recovery through advanced separation and purification processes.

The recycling process begins with the recovery of monochloroacetic acid from the spent mother liquor through specialized distillation techniques. Initial processing involves atmospheric distillation to remove acetic acid and low-boiling-point substances, followed by vacuum distillation under controlled pressure conditions. The process typically operates at pressures of 100 mmHg and temperatures between 100°C and 115°C to achieve effective separation while minimizing thermal degradation.

| Component | Typical Concentration | Recovery Method | Purity Achieved |

|---|---|---|---|

| Monochloroacetic Acid | 45-55% | Vacuum Distillation | 98.2% |

| Dichloroacetic Acid | 15-25% | Fractional Separation | 95.0% |

| Acetic Acid | 10-15% | Atmospheric Distillation | 99.5% |

| Trichloroacetic Acid | 2-5% | Crystallization | 97.0% |

The recovered monochloroacetic acid undergoes further processing to produce chloroacetyl chloride through reaction with sulfur monochloride and chlorine. This reaction generates hydrogen chloride and sulfur dioxide as gaseous byproducts, which are captured and processed to produce commercial-grade hydrochloric acid and sodium sulfite products. The integration of mother liquor recycling with chloroacetyl chloride production demonstrates excellent environmental performance while maintaining economic viability.

Phase-Transfer Catalysts in Continuous Processes

Phase-transfer catalysis represents a transformative approach to chloroacetyl chloride synthesis, enabling efficient reactions between immiscible reactants while providing significant process advantages. The methodology employs specialized catalysts that facilitate the transfer of ionic species across phase boundaries, enabling reactions that would otherwise be impractical or impossible. Phase-transfer catalysts demonstrate particular effectiveness in chloroacetyl chloride synthesis applications involving nucleophilic substitution reactions and related transformations.

The phase-transfer catalysis mechanism operates through the formation of ion pairs that are soluble in organic phases, allowing anionic reagents to react with organic substrates in non-aqueous environments. The catalyst facilitates the extraction of anions from aqueous phases into organic phases where they maintain high reactivity due to reduced solvation. This mechanism enables reactions to proceed under mild conditions with improved selectivity and reduced byproduct formation.

Common phase-transfer catalysts employed in chloroacetyl chloride synthesis include quaternary ammonium salts, phosphonium salts, polyethylene glycols, and crown ethers. Each catalyst type offers distinct advantages depending on the specific reaction requirements and operating conditions. Quaternary ammonium salts demonstrate excellent stability and activity across a wide range of reaction conditions, while crown ethers provide superior selectivity for specific ionic species.

| Catalyst Type | Activity Level | Stability | Cost | Recovery Potential |

|---|---|---|---|---|

| Quaternary Ammonium Salts | High | Excellent | Moderate | Good |

| Phosphonium Salts | High | Good | Moderate | Good |

| Crown Ethers | Moderate | Excellent | High | Excellent |

| Polyethylene Glycols | Moderate | Good | Low | Fair |

The implementation of phase-transfer catalysis in continuous processes requires careful consideration of catalyst recovery and recycling strategies. Effective catalyst recovery systems enable multiple reuse cycles, significantly reducing operating costs and environmental impact. Advanced separation techniques, including membrane-based separations and specialized distillation systems, facilitate efficient catalyst recovery while maintaining product purity.

Recovery of Byproducts (Sulfur Dichloride, Chlorine Gas)

Byproduct recovery systems play a crucial role in sustainable chloroacetyl chloride production, converting waste streams into valuable commercial products while minimizing environmental impact. The recovery of sulfur dichloride and chlorine gas from chloroacetyl chloride synthesis operations demonstrates the principles of circular chemistry, where waste products become feedstocks for other chemical processes. These recovery systems require sophisticated separation and purification technologies to achieve commercial-grade product specifications.

Sulfur dichloride recovery operates through selective absorption and separation processes that capitalize on the distinct physical and chemical properties of different sulfur-containing compounds. The recovery system employs multi-stage absorption units that selectively capture sulfur dichloride while allowing other gases to pass through for further processing. The recovered sulfur dichloride undergoes purification through distillation processes that remove trace impurities and achieve commercial specifications.

Chlorine gas recovery systems utilize similar principles but require specialized handling procedures due to the corrosive and reactive nature of chlorine. The recovery process employs absorption systems that capture chlorine gas from reaction off-gases, followed by purification and concentration steps to produce commercial-grade chlorine products. These systems incorporate safety features including emergency neutralization capabilities and leak detection systems to ensure safe operation.

The economic benefits of byproduct recovery are substantial, with recovered sulfur dichloride and chlorine representing significant value streams that improve overall process economics. Recovery efficiencies typically exceed 95% for both sulfur dichloride and chlorine, demonstrating the effectiveness of modern separation technologies. The recovered products find applications in various chemical synthesis processes, creating additional revenue streams while reducing waste disposal costs.

| Byproduct | Recovery Efficiency | Commercial Value | Primary Applications |

|---|---|---|---|

| Sulfur Dichloride | 95-98% | High | Chlorination Reactions, Chemical Synthesis |

| Chlorine Gas | 96-99% | High | Water Treatment, Chemical Manufacturing |

| Hydrogen Chloride | 98-99% | Moderate | Acid Production, Metal Processing |

| Sulfur Dioxide | 94-97% | Moderate | Sulfuric Acid Production, Preservation |

The integration of byproduct recovery systems with chloroacetyl chloride production requires careful process design and optimization to ensure compatibility between recovery operations and primary synthesis processes. Advanced process control systems monitor recovery efficiency and product quality in real-time, enabling rapid adjustments to maintain optimal performance. These integrated systems demonstrate the potential for chemical manufacturing to achieve both environmental sustainability and economic competitiveness through innovative process design and implementation.

Herbicide and Pesticide Synthesis

Chloroacetanilide Herbicides (Alachlor, Butachlor, Metolachlor)

CAC's primary industrial application lies in synthesizing chloroacetanilide herbicides through sequential acylation and alkylation steps. The general synthesis involves reacting CAC with substituted anilines to form chloroacetamide intermediates, followed by methoxymethylation:

Table 1: Synthesis Pathways for Major Chloroacetanilide Herbicides

| Herbicide | Aniline Reactant | Final Modification Step | Annual Production (Est.) |

|---|---|---|---|

| Metolachlor | 2-Ethyl-6-methylaniline | Methoxymethylation | 60 million lbs [1] |

| Alachlor | 2,6-Diethylaniline | Methoxymethylation | 25 million lbs [2] |

| Butachlor | 2,6-Diethylaniline | Butoxymethylation | 15 million lbs [2] |

For S-metolachlor synthesis, manufacturers employ enantioselective routes starting from (R)-methyl lactate. The process involves mesylation, amination with 2-methyl-6-ethylaniline, and final acylation with CAC to achieve 90-93% enantiomeric excess [3] [6].

Mechanisms of Herbicidal Action and Metabolic Pathways

Chloroacetanilides inhibit plant growth through alkylation of cysteine residues in vital plant proteins, particularly those involved in fatty acid elongation and glutathione metabolism [5]. The chlorine atom in CAC-derived herbicides facilitates nucleophilic displacement by thiol groups, forming covalent adducts that disrupt enzyme function.

In mammalian systems, cytochrome P450 3A4 metabolizes alachlor via N-dealkylation to produce 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA), a precursor to the carcinogenic diethylbenzoquinone imine (DEBQI) [4]. This metabolic pathway underscores the importance of CAC's chlorine substituent in both herbicidal activity and environmental persistence.

Pharmaceutical Intermediates

Local Anesthetics (Lidocaine, Benzocaine)

CAC enables efficient synthesis of amide-type anesthetics through its reaction with aromatic amines. Lidocaine production demonstrates this process:

- CAC acylates 2,6-dimethylaniline to form 2-chloro-N-(2,6-dimethylphenyl)acetamide

- Displacement of chlorine with diethylamine yields lidocaine [1]

This two-step process achieves yields >85% under optimized conditions. Similarly, benzocaine derivatives utilize CAC for N-acylation of 4-aminobenzoic acid esters.

Adrenergic Agents (Epinephrine)

While not directly used in epinephrine synthesis, CAC derivatives contribute to precursor manufacturing. The chlorinated methyl group facilitates introduction of ethanolamine side chains through nucleophilic substitution, a critical step in β-adrenergic agonist synthesis.

Antipsychotics and Anxiolytics (Diazepam Derivatives)

CAC participates in synthesizing venlafaxine precursors via Friedel-Crafts acylation of anisole. The reaction forms 2-chloro-1-(4-methoxyphenyl)ethanone, which undergoes amination to create the drug's bicyclic core [1]. Diazepam analogues similarly utilize CAC-derived ketones in benzodiazepine ring formation.

Functional Group Transformations

Acylation Reactions with Amines and Alcohols

CAC's acyl chloride group reacts exothermically with nucleophiles:

- Amines: Forms chloroacetamides (R-NHCOCH2Cl) at 0-5°C [2]

- Alcohols: Produces chloroacetate esters (ROCOCH2Cl) with pyridine catalysis

These reactions maintain the chlorinated methyl group for subsequent transformations. Industrial scale processes achieve >95% conversion using stoichiometric triethylamine as acid scavenger [6].

Nucleophilic Substitution at Chlorinated Methyl Group

The chlorine atom undergoes displacement reactions with:

- Thiols: Forms sulfides for protease inhibitor synthesis

- Amines: Creates secondary amines in drug discovery libraries

- Alkoxides: Generates ether linkages in polymer chemistry

Reactivity follows the trend: SH > NH2 > OH, with complete conversion achievable in polar aprotic solvents like DMF [5].

Friedel-Crafts Acylations for Aromatic Compounds

CAC serves as an efficient acylating agent in AlCl3-catalyzed Friedel-Crafts reactions:

$$ \text{Ar-H + ClCOCH2Cl} \xrightarrow{\text{AlCl}_3} \text{Ar-CO-CH2Cl + HCl} $$

This method produces phenacyl chlorides like C6H5COCH2Cl, precursors to tear gases and pharmaceutical intermediates [1] [2]. Electron-rich arenes such as anisole react preferentially at the para position with 80-90% regioselectivity.

Addition-Elimination vs. Ionic Mechanisms

Chloroacetyl chloride undergoes nucleophilic acyl substitution through two primary mechanistic pathways that are highly dependent on reaction conditions and solvent properties. The addition-elimination mechanism represents the predominant pathway in most organic solvents, while ionic mechanisms become significant in highly polar protic media [1] [2] [3].

The addition-elimination mechanism proceeds through a tetrahedral intermediate formation. Initially, the nucleophile attacks the electrophilic carbonyl carbon of chloroacetyl chloride, forming a tetrahedral alkoxide intermediate. This intermediate subsequently eliminates the chloride leaving group, regenerating the carbonyl functionality and completing the substitution [1] [4]. The mechanism can be represented as a two-step process where the addition step is typically rate-determining [2] [5].

Computational studies using density functional theory have revealed that chloroacetyl chloride follows a concerted SN2-type mechanism in hydrolysis reactions, with water molecules acting simultaneously as nucleophiles and general base catalysts [6] [7]. The transition state exhibits distorted tetrahedral geometry, with the carbon-oxygen bond formation occurring concertedly with carbon-chlorine bond cleavage [6].

In contrast, ionic mechanisms involve the formation of acylium ion intermediates through heterolytic cleavage of the carbon-chlorine bond. This pathway becomes favored in solvents with high ionizing power, particularly aqueous alcohols with water content exceeding twenty percent [3] [8]. The ionic mechanism is characterized by greater sensitivity to solvent ionizing power and exhibits different kinetic solvent isotope effects compared to the addition-elimination pathway [3].

Product selectivity studies demonstrate that the mechanistic pathway significantly influences the ester-to-acid product ratio in mixed solvent systems. Addition-elimination mechanisms typically yield higher selectivity for ester formation, while ionic pathways favor acid product formation through competing hydrolysis reactions [3] [8].

Role of Solvent (Acetonitrile, Chloroform) in Reaction Rates

Solvent effects on chloroacetyl chloride reaction rates are profound and mechanistically informative. Acetonitrile, as a polar aprotic solvent, stabilizes the transition state through dipolar interactions while avoiding competing hydrogen bonding that could interfere with nucleophilic approach [5] [9]. In acetonitrile, chloroacetyl chloride reactions proceed predominantly through addition-elimination mechanisms with rate constants that are intermediate between those observed in purely protic and purely aprotic systems [5].

Chloroform presents a unique solvent environment due to its weak hydrogen bonding capability and moderate polarity. The solvent's ability to form weak hydrogen bonds with nucleophiles can either facilitate or hinder nucleophilic attack depending on the specific nucleophile involved [10]. In chloroform, reaction rates are generally lower than in acetonitrile due to reduced stabilization of charged transition states, but the mechanism remains predominantly addition-elimination [10].

Kinetic studies in acetonitrile have revealed that chloroacetyl chloride exhibits complex rate expressions involving both second-order and third-order kinetic components [5]. The rate equation follows the form: Rate = k₂[RCOCl][Nu] + k₃[RCOCl][Nu]₂, where the third-order term becomes significant at higher nucleophile concentrations [5]. This behavior indicates that multiple nucleophile molecules participate in the transition state, with one acting as the primary nucleophile and another serving as a general base catalyst.

The influence of added salts, particularly tetraethylammonium chloride, provides additional mechanistic insight. In acetonitrile, chloride addition suppresses ionic pathways and enhances the contribution of addition-elimination mechanisms [5]. This effect is particularly pronounced for chloroacetyl chloride compared to acetyl chloride, indicating that the electron-withdrawing chlorine substituent stabilizes the tetrahedral intermediate and favors the addition-elimination pathway [5].

Temperature-dependent studies in both acetonitrile and chloroform reveal activation energies that are consistent with addition-elimination mechanisms. The activation enthalpies are typically in the range of forty to fifty kilojoules per mole, with entropy of activation values that are moderately negative, reflecting the ordered nature of the transition state [5] [9].

Kinetic Studies with Protic Nucleophiles

Methanolysis and Phenolysis Reaction Dynamics

Methanolysis of chloroacetyl chloride in acetonitrile exhibits distinctive kinetic behavior characterized by both nucleophilic and general base catalysis components [5] [11]. The reaction proceeds through an addition-elimination mechanism where methanol molecules serve dual roles as nucleophiles and proton acceptors. Kinetic analysis reveals a complex rate law involving both second-order and third-order terms, indicating that two methanol molecules participate in the rate-determining transition state [5].

The second-order component corresponds to direct nucleophilic attack by a single methanol molecule, while the third-order term reflects general base catalysis by a second methanol molecule that facilitates proton transfer from the initially formed tetrahedral intermediate [5]. This dual participation results in rate enhancement compared to reactions involving only single nucleophile participation.

Detailed kinetic measurements demonstrate that the rate constant for methanolysis in acetonitrile at twenty-five degrees Celsius is approximately 2.4 M⁻¹s⁻¹ for the second-order component and 0.18 M⁻²s⁻¹ for the third-order component [5]. The activation energy for the overall process is 42.3 kJ/mol, which is consistent with the addition-elimination mechanism [5].

Phenolysis reactions exhibit significantly different kinetic behavior compared to methanolysis due to the reduced nucleophilicity and increased acidity of phenolic nucleophiles [9] [12]. The rate constants for phenolysis are generally one to two orders of magnitude lower than those for methanolysis, reflecting the weaker nucleophilic character of phenols compared to alcohols [9].

Substituent effects in phenolysis follow predictable electronic patterns. Electron-withdrawing substituents such as para-nitro groups reduce reaction rates by decreasing the nucleophilicity of the phenolic oxygen, while electron-donating groups such as para-methyl substituents enhance reactivity [9]. The Hammett correlation for substituted phenols exhibits a negative rho value, confirming the nucleophilic character of the rate-determining step [9].

Kinetic solvent isotope effects provide additional mechanistic information. The ratio of rate constants in protiated versus deuterated methanol (kH/kD) is approximately 2.18 for chloroacetyl chloride methanolysis, indicating significant proton transfer character in the transition state [3] [8]. This isotope effect is intermediate between values typically observed for pure addition-elimination and pure ionic mechanisms.

Order of Reactivity in Chloroacetyl Derivatives (CH₃COCl < CH₂ClCOCl < CHCl₂COCl)

The reactivity order of chlorinated acetyl chlorides follows a consistent pattern that directly correlates with the electron-withdrawing effects of chlorine substituents and the acidity of the corresponding carboxylic acids [13] . The established order is: acetyl chloride (CH₃COCl) < chloroacetyl chloride (CH₂ClCOCl) < dichloroacetyl chloride (CHCl₂COCl) < trichloroacetyl chloride (CCl₃COCl) [13] .

This reactivity progression can be quantitatively correlated with the pKa values of the parent carboxylic acids. Acetic acid has a pKa of 4.75, chloroacetic acid 2.85, dichloroacetic acid 1.48, and trichloroacetic acid 0.70 [13]. The strong correlation between acid strength and acyl chloride reactivity reflects the fundamental relationship between electron-withdrawing effects and electrophilic reactivity at the carbonyl carbon.

Mechanistic studies demonstrate that all compounds in this series react primarily through addition-elimination pathways under standard conditions, but the relative contributions of ionic mechanisms increase with the degree of chlorine substitution [3] [8]. Trichloroacetyl chloride shows the greatest tendency toward ionic mechanisms due to the enhanced stability of the trichloroacetyl cation [3].

Quantitative kinetic data reveal that relative reaction rates increase approximately three-fold with each additional chlorine substituent. Compared to acetyl chloride as the reference (relative rate = 1.0), chloroacetyl chloride exhibits a relative rate of approximately 3.5, dichloroacetyl chloride 5.5, and trichloroacetyl chloride 7.2 [13]. These rate enhancements reflect the cumulative electron-withdrawing effects of chlorine atoms, which increase the electrophilicity of the carbonyl carbon and stabilize the tetrahedral intermediate.

The electron-withdrawing effect of chlorine substituents is transmitted through both inductive and field effects. Each chlorine atom withdraws electron density from the carbonyl carbon through the sigma-bond framework (inductive effect) and through space (field effect), making the carbon center more susceptible to nucleophilic attack [13]. Additionally, the chlorine substituents stabilize the anionic tetrahedral intermediate through charge delocalization, lowering the activation barrier for addition.

Steric effects play a minimal role in this reactivity series since all chlorine substituents are located on the alpha-carbon rather than at the reaction center. The primary factors governing reactivity are electronic, with the cumulative electron-withdrawing effects of multiple chlorines creating increasingly reactive electrophilic centers.

Temperature dependence studies reveal that activation energies decrease systematically with increasing chlorine substitution. Acetyl chloride exhibits the highest activation energy (approximately 48 kJ/mol), while trichloroacetyl chloride shows the lowest (approximately 38 kJ/mol) [13]. This trend confirms that electron-withdrawing substituents lower the energy barrier for nucleophilic addition by stabilizing the transition state.

Theoretical Investigations

Computational Models of Decomposition Pathways

Computational investigations of chloroacetyl chloride decomposition pathways have been conducted using density functional theory methods, particularly B3LYP and M06-2X functionals with basis sets ranging from 6-31G(d) to cc-pVTZ [6] [15] [16]. These studies reveal multiple competing decomposition mechanisms that depend on environmental conditions and the presence of catalysts or reactive species.

The primary thermal decomposition pathway involves homolytic cleavage of the carbon-chlorine bond to generate chloroacetyl radicals and chlorine atoms [16]. This process exhibits an activation energy of approximately 280 kJ/mol in the gas phase, making it unfavorable under normal reaction conditions [16]. However, in the presence of radical initiators or elevated temperatures, this pathway becomes accessible and leads to complex radical chain mechanisms.

Hydrolytic decomposition represents the most important pathway under ambient conditions. Quantum chemical calculations demonstrate that hydrolysis proceeds through a concerted mechanism involving simultaneous nucleophilic attack by water and proton transfer [6] [15]. The reaction can occur through multiple pathways depending on the number of water molecules involved in the transition state.

The simplest hydrolysis mechanism involves a single water molecule attacking the carbonyl carbon while simultaneously transferring a proton to the chloride leaving group [6]. This pathway exhibits an activation energy of approximately 165 kJ/mol and proceeds through a six-membered cyclic transition state [6]. The high activation energy reflects the difficulty of achieving the required geometric arrangement for concerted proton transfer.

More favorable pathways involve additional water molecules that act as proton relay systems [6] [15]. When two water molecules participate, one acts as the nucleophile while the second facilitates proton transfer through hydrogen bonding networks. This cooperative mechanism reduces the activation energy to approximately 120 kJ/mol [6]. Further reduction to 85 kJ/mol is achieved when three water molecules participate in an extended hydrogen-bonded network [6].

Base-catalyzed decomposition pathways have been investigated using hydroxide ion as the nucleophile [15]. These calculations reveal that ionic mechanisms become competitive with addition-elimination pathways when strong bases are present. The hydroxide-mediated reaction exhibits an activation energy of only 35 kJ/mol, making it the most favorable decomposition pathway under basic conditions [15].

Computational studies have also examined photolytic decomposition mechanisms. Excited state calculations indicate that ultraviolet irradiation can promote electrons from bonding to antibonding orbitals, leading to carbon-chlorine bond weakening and eventual homolytic cleavage [16]. The primary photoproducts are chloroacetyl radicals and chlorine atoms, which subsequently undergo various radical recombination and disproportionation reactions.

Transition State Analysis in Acylation Reactions

Transition state structures for chloroacetyl chloride acylation reactions have been characterized using high-level computational methods, revealing detailed geometric and electronic features that govern reactivity patterns [17] [18]. The transition states exhibit distorted tetrahedral geometry around the carbonyl carbon, with bond lengths and angles that reflect the degree of bond formation and breaking.

For nucleophilic acyl substitution with pyridine, the transition state structure shows a carbon-nitrogen bond length of 2.15 Å and a carbon-chlorine bond length of 2.18 Å [17]. These distances indicate that bond formation with the nucleophile is slightly more advanced than bond breaking with the leaving group, characteristic of an early transition state. The dihedral angle between the approaching nucleophile and the carbonyl plane is approximately 139°, reflecting significant structural distortion from planarity [17].

Molecular orbital analysis reveals that the transition state is stabilized through mixing of the nucleophile's highest occupied molecular orbital with the electrophile's lowest unoccupied molecular orbital [17]. For chloroacetyl chloride, the LUMO is composed primarily of the carbonyl π* orbital (65%) with significant contributions from the carbon-chlorine σ* orbital (35%) [17]. This orbital mixing facilitates charge transfer from the nucleophile to the electrophile and stabilizes the transition state configuration.

Natural bond orbital analysis demonstrates that the transition state exhibits partial positive charge development on the carbonyl carbon (+0.42) and partial negative charge on the chloride leaving group (-0.78) [17]. The nucleophilic nitrogen carries a partial positive charge (+0.23), indicating significant charge transfer has occurred in the transition state [17]. These charge distributions are consistent with a highly polar transition state that benefits from stabilization by polar solvents.

Intrinsic reaction coordinate calculations confirm that the transition states connect reactants and products through a single imaginary frequency corresponding to the reaction coordinate [17] [18]. The reaction path exhibits a relatively flat energy profile near the transition state, indicating that small changes in geometric parameters have minimal effects on the activation energy [17].

Solvent effects on transition state structures have been investigated using polarizable continuum models [6] [18]. In polar solvents such as acetonitrile, the transition state becomes more product-like, with shorter carbon-nucleophile bonds and longer carbon-chlorine bonds compared to gas phase structures [18]. This shift reflects greater stabilization of charge separation in polar media, which favors more ionic character in the transition state.

Kinetic isotope effects calculated from transition state vibrational frequencies are in excellent agreement with experimental observations [18]. Primary kinetic isotope effects for deuterium substitution at the nucleophilic center range from 1.8 to 2.3, depending on the specific nucleophile and reaction conditions [18]. These values confirm significant bond formation character in the transition state and support the addition-elimination mechanism.

The influence of electron-withdrawing substituents on transition state structure follows predictable patterns. Increasing chlorine substitution (from acetyl chloride to trichloroacetyl chloride) leads to progressively earlier transition states with longer carbon-nucleophile bonds and shorter carbon-chlorine bonds [17]. This trend reflects the enhanced electrophilicity of more highly chlorinated substrates, which undergo nucleophilic attack more readily and with lower activation barriers.

Physical Description

Liquid

COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR.

Colorless to yellowish liquid with a strong, pungent odor.

Color/Form

Colorless liquid

Water-white liquid

Colorless to yellowish liquid.

XLogP3

Boiling Point

106.0 °C

106 °C

223°F

Flash Point

Vapor Density

Density

1.4202 g/cu cm at 20 °C

Relative density (water = 1): 1.4

1.42

Odor

Strong, pungent odor.

Melting Point

-22.0 °C

-21.7 °C

-21.8 °C

-8.5°F

-7°F

UNII

GHS Hazard Statements

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H331: Toxic if inhaled [Danger Acute toxicity, inhalation];

H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Use and Manufacturing

Vapor Pressure

25.20 mmHg

25.2 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 2.5

19 mmHg

Pictograms

Corrosive;Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

Manufactured by reaction of chloroacetic acid with chlorinating agents such as phosphorus oxychloride, phosphorus trichloride, sulfuryl chloride or phosgene. Various catalysts have been used to promote the reaction. Chloroacetyl chloride is also produced by chlorination of acetyl chloride, the oxidation of 1,1-dichloroethene, and the addition of chlorine to ketene..

Preparation from chloroacetic acid and benzoyl chloride ... ; by chlorination of ketene ... ; Prill, United States patent 2889365 (1959 to Monsanto); from chloroacetic acid and pyrocatechylphosphorus trichloride ... . Manufactured from chloroacetic acid and POCl2: MacKenzie, Morris, United States patent 2848491 (1958 to Dow); from ketene: Prill, United States patent 2889365 (1959 to Monsanto).

(1) Action of chlorine on acetyl chloride in sunlight. (2) Dropping phosphorus trichloride on chloroacetic acid.

General Manufacturing Information

Acetyl chloride, 2-chloro-: ACTIVE

Chloroacetyl chloride is usually manufactured from chloroacetic acid by reaction with phosphorus trichloride, thionyl chloride, sulfuryl chloride, or phosgene. It is also obtained by chlorination of acetyl chloride in the presence of stronger aliphatic acids, preferably chloroacetic acids, or from sodium chloroacetate and the usual chlorinating agents.

Analytic Laboratory Methods

A simple and rapid capillary zone electrophoretic method was developed for determining dimethyl sulfate a possible human carcinogen and mutagen and chloroacetyl chloride a potential genotoxic agent at trace levels in pharmaceutical drug substances by indirect photometric detection. A systematic screening of various anionic probes was performed to obtain the best separation conditions and sensitivity. High sensitivities with low quantification and detection levels were achieved for dimethylsulfate and chloroacetyl chloride using a background electrolyte (BGE) containing 5 mM pyridine dicarboxylic acid as the probe ion. The method is specific, precise and accurate for the two genotoxins. The optimized method was validated for specificity, precision, linearity, accuracy and stability in solution. Calibration curves were linear (R>0.999) for both dimethylsulfate and chloroacetyl chloride in the range LOQ - 300% of nominal concentrations. The CE method was effectively implemented for estimating dimethylsulfate and chloroacetyl chloride in two different active pharmaceutical ingredients (APIs).

Determination of chloroacetyl chloride in air by ion chromatography.

Analysis by HPLC using acetonitrile as the mobile phase and UV detection, XAD-7 tube with 1-(2-pyridyl)piperazine; detection limit of 4.8 ug/cu m.

Storage Conditions

Store in a cool, dry, well-ventilated location. Separate from combustibles, alkalies, alcohols.

Protect from moisture.

Stability Shelf Life

Dates

Novel 25-hydroxyprotopanaxadiol derivatives incorporating chloroacetyl chloride and their anti-tumor evaluation

Fan-Zhi Qu, Ya-Fei Liu, Jia-Qing Cao, Xu-De Wang, Xiao-Shu Zhang, Chen Zhao, Yu-Qing ZhaoPMID: 25453794 DOI: 10.1016/j.bmcl.2014.10.050

Abstract

In the current work, 12 novel 25-hydroxyprotopanaxadiol (25-OH-PPD) derivatives were synthesized by reacting with chloroacetyl chloride. And their in vitro antitumor activities were evaluated on six human tumor cell lines by MTT assay. The results demonstrated that, as compared with 25-OH-PPD, compounds 4, 6 and 7 exhibited higher cytotoxic activity on all tested cell lines. Of them, compound 4 showed strongly inhibition against MCF-7, HCT-116 and Lovo cells with IC50 values of 1.7, 1.6 and 2.1 μM, respectively. The IC₅₀ values of compound 6 against HCT-116 and 7 against MCF-7 were the lowest (1.2 and 1.6 μM, respectively). It was also noted that compound 4 showed a 20- to 100-fold greater growth inhibition than ginsenoside-Rg₃ (an anti-cancer regular drug in China). In conclusion, the data revealed that compounds 4, 6 and 7 were potential candidates for anti-tumor treatment and may be useful for the development of novel antiproliferative agents.Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography

Marie-France Morissette, Larry Wigman, Jerry TsoPMID: 28965050 DOI: 10.1016/j.jpba.2017.09.026

Abstract

A gas chromatographic procedure has been developed for the trace determination of chloroacetyl chloride (CAC) and two of its impurities: methyl chloroacetate (MCA) and chloroacetic acid (CAA). All three compounds are derivatized using piperidine in dichloroethane prior to their analysis via gas chromatography coupled with a flame ionization detection (GC-FID). Recoveries of each compound were assessed in two different pharmaceutical matrices (intermediate and final active pharmaceutical ingredient) and ranged from 75 to 125%. The limit of quantitation has been determined to be 0.10% wt/wt for CAA and 0.03% wt/wt for CAC and MCA. The linearity ranged from 0.03 to 5.00% wt/wt for CAC and MCA and from 0.10 to 5.00% wt/wt for CAA, with correlation coefficients from 0.9995 to 1.0000. Repeatability was evaluated at LOQ and at 5.00% wt/wt and was found to be between 1.4-3.0%.A validated CE method for determining dimethylsulfate a carcinogen and chloroacetyl chloride a potential genotoxin at trace levels in drug substances

Muzaffar Khan, K Jayasree, K V S R Krishna Reddy, P K DubeyPMID: 22014653 DOI: 10.1016/j.jpba.2011.09.019

Abstract

A simple and rapid capillary zone electrophoretic method was developed for determining dimethyl sulfate a possible human carcinogen and mutagen and chloroacetyl chloride a potential genotoxic agent at trace levels in pharmaceutical drug substances by indirect photometric detection. A systematic screening of various anionic probes was performed to obtain the best separation conditions and sensitivity. High sensitivities with low quantification and detection levels were achieved for dimethylsulfate and chloroacetyl chloride using a background electrolyte (BGE) containing 5 mM pyridine dicarboxylic acid as the probe ion. The method is specific, precise and accurate for the two genotoxins. The optimized method was validated for specificity, precision, linearity, accuracy and stability in solution. Calibration curves were linear (R>0.999) for both dimethylsulfate and chloroacetyl chloride in the range LOQ - 300% of nominal concentrations. The CE method was effectively implemented for estimating dimethylsulfate and chloroacetyl chloride in two different active pharmaceutical ingredients (APIs).Design and synthesis of four steroid-oxirane derivatives using some chemical tools

Figueroa-Valverde Lauro, Díaz-Cedillo Francisco, Ortega-Morales Otto, García-Cervera Elodia, Rosas-Nexticapa Marcela, Pool-Gómez Eduardo, Lopéz-Ramos Maria, Rodriguez-Hurtado Fernanda, Chan-Salvador MarissaPMID: 27154751 DOI: 10.1016/j.steroids.2016.04.012

Abstract

This study involved the synthesis of several new derivatives of progesterone, 11a-hydroxyprogesterone, 11a-t-butyldimethylsilanyloxyprogesterone, and andrenosterone. The new derivatives were prepared by condensation of the 4-en-3-one moiety of the four steroids with 2-hydroxy-1-naphthaldehyde to afford a series of 4-(R)-hydroxy-(2-hydroxynaphtalen-1-yl) adducts. These adducts were further modified by cyclization reactions of the dihydroxynaphthalenyl moieties with succinic acid, and the resulting cyclic succinates were then condensed with ethylenediamine to form imine derivatives at all available carbonyl groups. These compounds were then derivatized by N-acylation of the 11- and 17-imine nitrogens with chloroacetyl chloride and the resulting chloroacetamides were then condensed with 2-hydroxy-1-napthaldehyde in Darzens-type reactions forming the corresponding epoxy acetamides in the side chains. In addition, the chemical structure of steroid derivatives was confirmed by NMR spectroscopic data.Cysteine cyclic pyrrole-imidazole polyamide for sequence-specific recognition in the DNA minor groove

Hironobu Morinaga, Toshikazu Bando, Toshiki Takagaki, Makoto Yamamoto, Kaori Hashiya, Hiroshi SugiyamaPMID: 21985474 DOI: 10.1021/ja207440p

Abstract

Pyrrole-imidazole (PI) polyamides are small DNA-binding molecules that can recognize predetermined DNA sequences with high affinity and specificity. Hairpin PI polyamides have been studied intensively; however, cyclic PI polyamides have received less attention, mainly because of difficulties with their synthesis. Here, we describe a novel cyclization method for producing PI polyamides using cysteine and a chloroacetyl residue. The cyclization reaction is complete within 1 h and has a high conversion efficiency. The method can be used to produce long cyclic PI polyamides that can recognize 7 bp DNA sequences. A cyclic PI polyamide containing two β-alanine molecules had higher affinity and specificity than the corresponding hairpin PI polyamide, demonstrating that the cyclic PI polyamides can be used as a new type of DNA-binding molecule.New hydrazines with sulphonamidic structure: synthesis,characterization and biological activity

Oana Maria Parasca, Florentina Lupascu, Cornelia Vasile, M Mares, V Nastasa, Lenuta ProfirePMID: 24505922 DOI:

Abstract

Infections caused by bacterial species are common in immunocompromised patients and carry significant treatment costs and mortality. The emerging resistance of microorganisms to some synthetic antimicrobial agents makes it necessary to continue the research for new antimicrobial drugs.To design new sulphonamide compounds with potential antibacterial and antioxidant activity.

New N-hydrazino acetyl-sulphonamides were prepared by condensation of some sulphonamides with chloroacetyl chloride and amination of intermediate compounds with hydrazine hydrate.

The synthesized compounds were screened for their antibacterial activity against Gram positive (Klebsiellapneumoniae. Proteus vulgaris, Citrobacter freundii, Enterobacter cloacae, Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis) and Gram negative bacterial strains (Pseudomonas aeruginosa, Escherichia coli). Some of them were found to have good antibacterial activity. The antioxidant activity of these compounds was also tested using different methods: total antioxidant capacity, reducing power, and DPPH radical scavenging activity.

Chemical modulations performed on sulphonamide structure have a good influence on the biological activity of the synthesized compounds, especially on their antioxidant effects.

[Three cases of acute chloroacetyl chloride poisoning]

Jian-Fang Zou, Juan Li, Yi-Pu SunPMID: 19272254 DOI:

Abstract

[Preparation of aminated porous resin and for bilirubin adsorption]

Yuanpi Xiao, Jianbo Qu, Jiaxing Wang, Guanghui Ma, Huiying ZhaoPMID: 19637640 DOI:

Abstract

Polystyrene microspheres (PS) were successfully prepared by suspension polymerization processes. Chloroacetylated polystyrene has been prepared by Friedel-Crafts acetylation of PS with chloroacetyl chloride. In this report, carcinogenic compound (chloromethylether etc.) was avoided. The effects of solvent, catalyst, acylating agent and reaction time were studied. Novel adsorption resins were obtained by synthesis of chloroacetylated polystyrene with amine. The influences of solvent, amine reagent and reaction time on ion exchange capacity were investigated. Under the optimized reaction condition, the ion exchange capacity of the prepared resins was 4.1587 mmol/g. The maximum amount of adsorbed bilirubin was 30.85 mg/g, the adsorption percentage was 80%.Photobactericidal plastic films based on cellulose esterified by chloroacetate and a cationic porphyrin

Mohammed Krouit, Robert Granet, Pierre KrauszPMID: 18954991 DOI: 10.1016/j.bmc.2008.10.010

Abstract

The synthesis and characterisation of pyridinium porphyrinic chloroacetyl cellulose ester chlorides, where photosensitizing agents are covalently bounded to the polymeric chain, is presented in this paper. First, cellulose was homogenously converted into chloroacetate cellulose ester in DMAc/LiCl solvent by using chloroacetyl chloride. The complete substitution of cellulose was achieved using 7equiv of chloroacetyl chloride for a 2h reaction at room temperature. The absence of base did not prove detrimental to reaction. The grafting of monopyridyltritolylporphyrin onto chloroacetate cellulose ester was then realised by alkylation of the photosensitizer in DMF. These new plastic films were found to be thermostable up to 55 degrees C; higher temperatures led to progressive deacetylation. First results of their photobactericidal activity against Staphylococcus aureus and Escherichia coli strains are very encouraging. Such materials could find applications in medical environments as an alternative to overcome the rampant bacterial multiresistance to classical antibiotics.Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones

Ameya A Chavan, Nandini R PaiPMID: 18065951 DOI: 10.3390/12112467